Benzenemethanol, 4-(2-phenylethenyl)-
Description
Benzenemethanol, 4-(2-phenylethenyl)- (CAS: 101093-37-2), also known as trans-stilbene-4-methanol, is a benzyl alcohol derivative featuring a styryl (2-phenylethenyl) group at the para position of the benzene ring . Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The compound’s structure combines the hydrophilic hydroxyl group of benzenemethanol with the hydrophobic, conjugated styryl moiety, making it a versatile intermediate in organic synthesis and a candidate for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[4-(2-phenylethenyl)phenyl]methanol |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2 |
InChI Key |
ARFYUEZWYRMBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Procedure for Wittig Olefination
-
Phosphonium Ylid Preparation :
-
React benzyl bromide with triphenylphosphine to form benzyltriphenylphosphonium bromide.
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Generate the ylid by deprotonation with a strong base (e.g., NaOH).
-
-
Reaction with 4-Bromobenzaldehyde :
-
Combine the ylid with 4-bromobenzaldehyde in a solvent (e.g., THF or DCM) under basic conditions.
-
Stir at 0–25°C to form 4-(2-phenylethenyl)benzaldehyde.
-
-
Reduction to Alcohol :
-
Treat the aldehyde with NaBH4 or LiAlH4 to yield 4-(2-phenylethenyl)benzenemethanol.
-
Key Conditions and Yields
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Ylid Formation | NaOH (50% w/w), DMF, 0°C → RT | 85–90 | |
| Olefination | THF, 25°C, 12–24 h | 55–70 | |
| Aldehyde Reduction | NaBH4, MeOH, RT, 1 h | 80–95 |
Nickel-Catalyzed Olefination
This method leverages nickel catalysis to couple benzylic alcohols with sulfones, enabling direct formation of styryl groups.
Procedure
-
Catalyst Preparation :
-
Combine NiBr2 with neocuproine ligand in dioxane.
-
-
Coupling Reaction :
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React 4-bromobenzyl alcohol with a styryl-containing sulfone (e.g., 2-phenylethenyl methyl sulfone) under basic conditions (KOH).
-
Heat at 140°C for 12–24 h.
-
-
Workup :
-
Quench with water and extract with organic solvent.
-
Optimized Conditions
Scope of Sulfones
| Sulfone R Group | Product Example | Yield (%) | Source |
|---|---|---|---|
| Phenyl | Stilbene analogs | 81–89 | |
| 4-Chlorophenyl | Halogenated stilbenes | 57–81 | |
| 2-Naphthyl | Naphthyl-styryl derivatives | 52–65 |
Hydrogenation of Ketones
Reduction of a ketone precursor (4-(2-phenylethenyl)benzophenone) provides a straightforward route to the target alcohol.
Procedure
-
Ketone Synthesis :
-
Prepare 4-(2-phenylethenyl)benzophenone via Friedel-Crafts acylation or cross-coupling.
-
-
Catalytic Hydrogenation :
-
React the ketone with H2 gas (1–6 atm) using a catalyst (e.g., Pd/C or Raney Ni).
-
Monitor conversion via TLC or GC.
-
Typical Conditions
| Parameter | Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd/C (10% w/w) | – | |
| Pressure | 1–3 atm H2 | – | |
| Solvent | EtOH or THF | – | |
| Time | 2–6 h | – |
Multicomponent Strategies
Recent advances in metal-free catalysis enable one-pot synthesis of homoallylic alcohols, though direct application to 4-(2-phenylethenyl)benzenemethanol is limited.
Example: Vinyl Boronic Acid-Aldehyde Coupling
-
Borylation :
-
React E-vinyl boronic acid with TMSCHN2 to generate allylic boronic species.
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-
Trapping with Aldehyde :
-
Add 4-bromobenzaldehyde to form a transient intermediate.
-
-
Reduction :
-
Quench with MeOH to yield the alcohol.
-
Key Data
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Wittig Reaction | High regioselectivity, scalable | Sensitivity to moisture |
| Nickel Catalysis | Direct coupling, mild conditions | Limited sulfone availability |
| Ketone Hydrogenation | Simple procedure | Requires ketone precursor |
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation can be achieved using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: 4-Stilbenecarboxylic acid or 4-Stilbenaldehyde.
Reduction: Benzenemethanol, 4-(2-phenylethenyl)- derivatives with reduced double bonds.
Substitution: Various substituted stilbenemethanol derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenemethanol, 4-(2-phenylethenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(2-phenylethenyl)- involves its ability to undergo photoisomerization, where the trans form can convert to the cis form upon exposure to ultraviolet light. This property is exploited in the development of photosensitive materials. Additionally, its biological activities are attributed to its interaction with cellular targets, such as enzymes and receptors, leading to modulation of various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Stereoisomers
- Benzenemethanol, α-[(E)-2-phenylethenyl]- (CAS: 4663-33-6): Structural difference: The styryl group is attached to the alpha (benzylic) position rather than the para position.
- Benzenemethanol, 4-[(1E)-2-phenylethenyl]- (CAS: 168291-15-4): Stereochemistry: The E-configuration of the styryl group enforces a planar, trans arrangement, enhancing π-π stacking interactions. This contrasts with hypothetical Z-isomers, which are sterically hindered .
Substituted Derivatives
Table 1: Key Derivatives and Their Properties
Key Observations:
- Electron-withdrawing/donating groups: The styryl group in the target compound is electron-rich, promoting fluorescence and reactivity in electrophilic substitutions. In contrast, derivatives like 4-(methylthio)benzyl alcohol have sulfur atoms that act as weak electron donors, influencing redox behavior .
- Bulkiness : Compounds with tert-butyl groups (e.g., Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)-, CAS 140431-85-2) exhibit reduced solubility in polar solvents compared to the unsubstituted styryl derivative .
Physicochemical Properties
Table 2: Physical Properties Comparison
Notes:
- The styryl group in the target compound contributes to a planar structure, increasing melting points compared to alkyl-substituted analogs like α,4-dimethylbenzenemethanol .
- Hydrogen bonding: The hydroxyl group in benzenemethanol derivatives enhances solubility in alcohols, whereas non-polar substituents (e.g., tert-butyl) reduce it .
Q & A
Basic: What laboratory synthesis methods are used for Benzenemethanol, 4-(2-phenylethenyl)-?
Answer:
The synthesis typically involves catalytic condensation between 4-hydroxybenzaldehyde derivatives and styryl precursors. For example, a Wittig reaction using triphenylphosphine and styryl bromide under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Solvents like dichloromethane or toluene are employed, with reflux temperatures (80–110°C) . Post-synthesis purification involves column chromatography or recrystallization using ethyl acetate/hexane mixtures .
Example Reaction Conditions:
| Reagent/Condition | Details |
|---|---|
| Catalyst | Triphenylphosphine |
| Solvent | Dichloromethane |
| Temperature | 80°C (reflux) |
| Purification | Column chromatography (SiO₂, ethyl acetate:hexane 1:3) |
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
Key challenges include minimizing side reactions (e.g., over-oxidation) and enhancing stereoselectivity. Optimization strategies:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require careful moisture control .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive intermediates .
- In-line Analytics: Use HPLC or GC-MS to monitor reaction progress and adjust parameters dynamically .
Basic: What spectroscopic techniques confirm the structure of Benzenemethanol, 4-(2-phenylethenyl)-?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C=C (styryl, ~1600 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak at m/z 226 (C₁₅H₁₄O₂) with fragmentation patterns confirming the styryl group .
Advanced: How does the styryl moiety influence the compound’s reactivity?
Answer:
The conjugated styryl group enables:
- Photochemical Activity: UV-induced [2+2] cycloaddition or isomerization (E/Z interconversion) .
- Electrophilic Substitution: Directed para to the -CH₂OH group due to electron-donating effects .
- Hydrogenation: Catalytic hydrogenation reduces the double bond, yielding 4-phenethylbenzyl alcohol—critical for structure-activity studies .
Basic: What methodologies assess the biological activity of this compound?
Answer:
- In Vitro Assays:
- In Silico Studies: Molecular docking with enzymes (e.g., COX-2) to predict binding affinity .
Advanced: How can purity be ensured during synthesis?
Answer:
- Chromatographic Methods: HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
- Crystallization: Slow cooling in ethanol yields high-purity crystals (mp 120–122°C) .
- Elemental Analysis: Validate %C, %H, %O against theoretical values (e.g., C: 79.6%, H: 6.2%) .
Basic: What are optimal storage conditions?
Answer:
Store in amber vials under nitrogen at –20°C to prevent oxidation of the styryl group and benzylic alcohol . Desiccants (silica gel) mitigate hygroscopic degradation.
Advanced: What mechanistic pathways govern catalytic hydrogenation of this compound?
Answer:
- Step 1: Adsorption of H₂ on Pd/C catalyst surfaces.
- Step 2: Syn-addition of H₂ across the styryl double bond, forming 4-phenethylbenzyl alcohol.
- Kinetics: Pseudo-first-order with activation energy ~50 kJ/mol (determined via Arrhenius plots) .
Advanced: How should researchers resolve discrepancies in reported synthetic yields?
Answer:
- Variable Analysis: Compare catalyst loading (e.g., 5% vs. 10% Pd/C), solvent polarity, and reaction time .
- Reproducibility Protocols: Standardize inert atmosphere quality (e.g., argon vs. nitrogen) and moisture control .
- Collaborative Validation: Cross-laboratory studies using shared reagents and analytical methods .
Basic: What computational models predict physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
